molecular formula C12H11ClN2OS B590070 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine CAS No. 4973-78-8

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine

Cat. No.: B590070
CAS No.: 4973-78-8
M. Wt: 266.743
InChI Key: ANWHZKXPRVNSEB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a benzyloxy group at position 5, a chlorine atom at position 4, and a methylthio group at position 2. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH). The interaction with DHODH can lead to the inhibition of pyrimidine synthesis, which is crucial for DNA and RNA synthesis in cells . Additionally, this compound has been observed to bind to proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in stimulated human microglia cells . Furthermore, this compound has demonstrated neuroprotective effects by reducing the expression of apoptosis markers like cleaved caspase-3 in neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly DHODH, which disrupts pyrimidine synthesis and affects nucleotide availability for DNA and RNA synthesis . Additionally, this compound can bind to specific proteins and modulate their activity, leading to changes in gene expression and cellular responses. The inhibition of the NF-kB pathway by this compound is a notable example, as it results in decreased inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained neuroprotective and anti-inflammatory effects, although the extent of these effects may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammation . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound interacts with enzymes such as DHODH, which plays a key role in the de novo synthesis of pyrimidines . By inhibiting DHODH, this compound can alter metabolic flux and reduce the levels of pyrimidine metabolites, impacting nucleotide synthesis and cellular proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific compartments within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these organelles, where it can interact with enzymes and proteins involved in key cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine typically involves multiple steps. One common method starts with the nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with benzyloxide. This reaction is carried out under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl-substituted pyrimidines.

Scientific Research Applications

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-17-12-14-7-10(11(13)15-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHZKXPRVNSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747127
Record name 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4973-78-8
Record name 4-Chloro-2-(methylthio)-5-(phenylmethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4973-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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